1-(azetidin-3-yl)-1H-1,2,3-triazole-4-carboxamide hydrochloride
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Overview
Description
1-(Azetidin-3-yl)-1H-1,2,3-triazole-4-carboxamide hydrochloride is a heterocyclic compound that features both azetidine and triazole rings. These structures are known for their significant biological activities and are often incorporated into pharmaceuticals and other bioactive molecules. The compound’s unique structure allows it to interact with various biological targets, making it a subject of interest in medicinal chemistry and drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(azetidin-3-yl)-1H-1,2,3-triazole-4-carboxamide hydrochloride typically involves multiple steps. One common method starts with the preparation of azetidine derivatives through aza-Michael addition reactions. For instance, the starting material, (N-Boc-azetidin-3-ylidene)acetate, can be obtained from (N-Boc)azetidin-3-one via a DBU-catalyzed Horner–Wadsworth–Emmons reaction . This intermediate is then subjected to further reactions to introduce the triazole ring, often through cycloaddition reactions involving azides and alkynes .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the synthesis to gram or kilogram scales .
Chemical Reactions Analysis
Types of Reactions
1-(Azetidin-3-yl)-1H-1,2,3-triazole-4-carboxamide hydrochloride can undergo various chemical reactions, including:
Oxidation: The azetidine ring can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can be used to modify the triazole ring or other functional groups.
Substitution: Nucleophilic substitution reactions can introduce different substituents onto the azetidine or triazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or sulfonates can be used in substitution reactions under basic conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the azetidine ring may yield N-oxides, while substitution reactions can introduce various functional groups, enhancing the compound’s biological activity .
Scientific Research Applications
1-(Azetidin-3-yl)-1H-1,2,3-triazole-4-carboxamide hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its interactions with biological macromolecules and potential as a biochemical probe.
Medicine: Investigated for its potential therapeutic effects, including anticancer, antibacterial, and antiviral activities.
Industry: Utilized in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of 1-(azetidin-3-yl)-1H-1,2,3-triazole-4-carboxamide hydrochloride involves its interaction with specific molecular targets. The azetidine and triazole rings can bind to enzymes or receptors, modulating their activity. This interaction can inhibit or activate biological pathways, leading to the compound’s observed effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation or bacterial growth .
Comparison with Similar Compounds
Similar Compounds
Azetidine derivatives: Compounds like azetidine-3-carboxylic acid share the azetidine ring structure and exhibit similar biological activities.
Triazole derivatives: Compounds such as 1,2,3-triazole-4-carboxamide have similar triazole rings and are used in various medicinal applications.
Uniqueness
1-(Azetidin-3-yl)-1H-1,2,3-triazole-4-carboxamide hydrochloride is unique due to the combination of azetidine and triazole rings in a single molecule. This dual functionality allows it to interact with a broader range of biological targets, potentially leading to more potent and selective therapeutic effects .
Properties
IUPAC Name |
1-(azetidin-3-yl)triazole-4-carboxamide;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N5O.ClH/c7-6(12)5-3-11(10-9-5)4-1-8-2-4;/h3-4,8H,1-2H2,(H2,7,12);1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LGQZTNWLLSENJQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)N2C=C(N=N2)C(=O)N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10ClN5O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.63 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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